

An In-depth Technical Guide to Diethyl Azodicarboxylate (DEAD)

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Compound of Interest

Compound Name: *Diethyl azodicarboxylate*

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Introduction:

Diethyl azodicarboxylate, commonly abbreviated as DEAD, is a pivotal reagent in modern organic synthesis, renowned for its versatility and high reactivity.^{[1][2]} With the CAS Registry Number 1972-28-7 and the molecular formula C₆H₁₀N₂O₄, this orange-red liquid has become indispensable in a myriad of chemical transformations.^{[1][3][4]} Its molecular structure features a central azo group (—N=N—) flanked by two ethyl ester functionalities, which confers its potent electron-accepting properties.^{[1][5]} This guide provides a comprehensive overview of DEAD, including its physicochemical properties, synthesis, and key applications, with a special focus on its role in the Mitsunobu reaction.

Physicochemical and Safety Data

A summary of the key quantitative data for **Diethyl azodicarboxylate** is presented in the table below for easy reference and comparison.

| Property | Value |
|-------------------|---|
| CAS Number | 1972-28-7[3] |
| Molecular Formula | C ₆ H ₁₀ N ₂ O ₄ [3][4][5] |
| Molecular Weight | 174.15 g/mol [4][5] |
| Appearance | Orange-red liquid[1][4] |
| Density | 1.106 g/mL at 25 °C[4] |
| Boiling Point | 106 °C at 13 mmHg[4] |
| Melting Point | 6 °C[4] |
| Refractive Index | n _{20/D} 1.43 (lit.) |
| Solubility | Miscible with most common organic solvents such as toluene, chloroform, ethanol, tetrahydrofuran, and dichloromethane; low solubility in water.[1][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety Considerations: **Diethyl azodicarboxylate** is a toxic, shock- and light-sensitive compound.[1] It can explode violently if its undiluted form is heated above 100 °C.[1] For this reason, it is often shipped and handled as a 40% solution in toluene.[6] Appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible substances.[3]

Synthesis of Diethyl Azodicarboxylate

Several synthetic routes to **Diethyl azodicarboxylate** have been established. A common laboratory-scale preparation involves a two-step process starting from hydrazine.[1]

Experimental Protocol: Two-Step Synthesis from Hydrazine

Step 1: Synthesis of Diethyl Hydrazodicarboxylate

- In a reaction vessel equipped with a stirrer and a dropping funnel, place a solution of hydrazine in an appropriate solvent (e.g., ethanol).
- Cool the vessel in an ice bath to maintain a temperature below 20 °C.
- Slowly add ethyl chloroformate dropwise to the hydrazine solution with continuous stirring.
- After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
- The product, diethyl hydrazodicarboxylate, will precipitate as a white solid.
- Collect the solid by filtration, wash with a suitable solvent, and dry. The melting point of the product is typically in the range of 131–133 °C.[1]

Step 2: Oxidation to **Diethyl Azodicarboxylate**

- Dissolve the diethyl hydrazodicarboxylate obtained in the previous step in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
- Cool the solution in an ice bath.
- Slowly introduce an oxidizing agent. Common oxidizing agents for this transformation include chlorine gas, hypochlorous acid, or concentrated nitric acid.[1] The addition should be controlled to keep the temperature below 20 °C.
- The progress of the reaction can be monitored by the color change of the solution from colorless to the characteristic orange-red of DEAD.[1]
- Upon completion of the reaction, the mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).
- The solvent is removed under reduced pressure to yield **Diethyl azodicarboxylate** as an orange-red liquid.

Key Applications in Organic Synthesis

Diethyl azodicarboxylate is a versatile reagent employed in a range of organic transformations, including:

- Dehydrogenation: It is an efficient agent for the conversion of alcohols to aldehydes and thiols to disulfides.[\[1\]](#)
- Diels-Alder Reactions: DEAD can act as an aza-dienophile in [4+2] cycloaddition reactions.[\[1\]](#)
- Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals, including the antiviral drug Zidovudine (AZT) and the anticancer agent FdUMP.[\[1\]](#)

The most prominent application of DEAD is in the Mitsunobu reaction.

The Mitsunobu Reaction: A Detailed Overview

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, such as esters, ethers, azides, and thioethers, with inversion of configuration.[\[1\]](#)[\[7\]](#)[\[8\]](#) The reaction typically employs triphenylphosphine (PPh_3) and DEAD.[\[7\]](#)

Experimental Protocol: Typical Mitsunobu Esterification

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, a carboxylic acid (the nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).[\[7\]](#)
- Cool the solution to 0 °C using an ice bath.[\[7\]](#)
- Slowly add a solution of **Diethyl azodicarboxylate** in the same solvent dropwise to the reaction mixture with vigorous stirring.[\[7\]](#) The characteristic orange-red color of DEAD will typically dissipate as it is consumed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or other analytical techniques).[\[7\]](#)
- Upon completion, the reaction mixture is typically concentrated under reduced pressure.

- The desired product is then isolated and purified from the byproducts, triphenylphosphine oxide and diethyl hydrazodicarboxylate, usually by column chromatography.

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is complex but can be summarized in the following key steps:

- Triphenylphosphine, a nucleophile, attacks the electrophilic **Diethyl azodicarboxylate** to form a betaine intermediate.^[7]
- This betaine deprotonates the carboxylic acid (or other acidic nucleophile) to form an ion pair.^[7]
- The alcohol then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt and displacing the diethyl hydrazodicarboxylate.
- In the final step, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an S_N2 reaction, resulting in the formation of the ester with inversion of stereochemistry at the alcohol carbon.^{[8][9]}

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